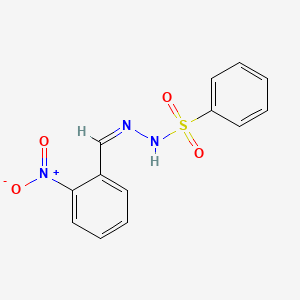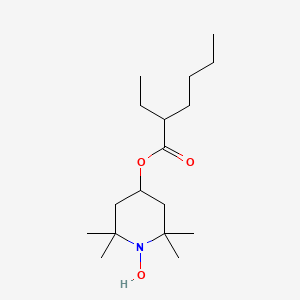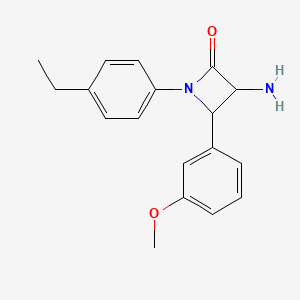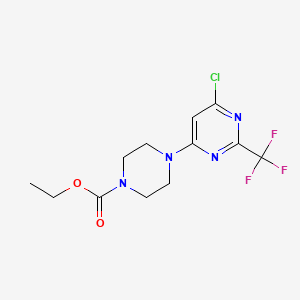![molecular formula C20H24N2S2 B11831119 Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3-methylsulfanyl-5,6-) is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of sulfur and nitrogen atoms in their ring structure. The unique arrangement of these atoms imparts specific chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Another approach involves the nucleophilic substitution of halogen in 6-chloropyrimidines . Additionally, the Grignard reaction using 6-halouracil with S-phenyl benzenesulfonothiolate can be employed .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale chemical reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(3-methylsulfanyl-5,6-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(3-methylsulfanyl-5,6-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-methylsulfanyl-5,6-) involves its interaction with specific molecular targets in biological systems. The sulfur and nitrogen atoms in the compound’s ring structure allow it to form stable complexes with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Oxazole: Another five-membered ring compound with oxygen and nitrogen atoms.
Uracil Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
1-Methyl-4-(3-methylsulfanyl-5,6-) is unique due to its specific arrangement of methylsulfanyl and methyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H24N2S2 |
|---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
1-methyl-4-(5-methylsulfanyl-2λ4-thiatricyclo[9.4.0.03,8]pentadeca-1,3(8),4,6,9,11,13-heptaen-2-yl)piperazine |
InChI |
InChI=1S/C20H24N2S2/c1-21-11-13-22(14-12-21)24-19-6-4-3-5-16(19)7-8-17-9-10-18(23-2)15-20(17)24/h3-5,7-10,15H,6,11-14H2,1-2H3 |
InChI Key |
RQZGDARRWWXIHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S2=C3CC=CC=C3C=CC4=C2C=C(C=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


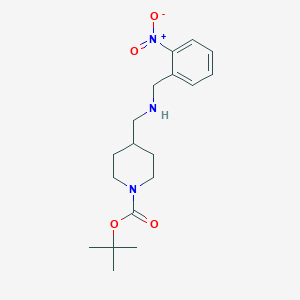


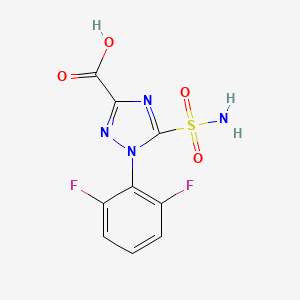

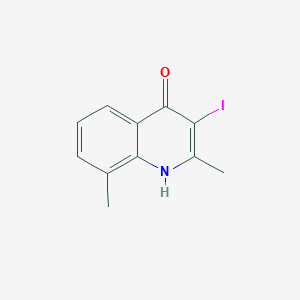
![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)

